alpha,alpha'-(Iminodicarbonyl)bis(alpha-ethyl-1-piperidinepropionic acid) diethyl ester
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
Sch 3731 is synthesized through the polymerization of diglycidyl ether of bisphenol A with a polyamide hardener. The reaction typically occurs at room temperature and results in a semiflexible epoxy resin .
Industrial Production Methods
In industrial settings, Sch 3731 is produced as a two-component system. The components are mixed and cured at room temperature to form a rigid or flexible product, depending on the specific formulation and curing conditions .
Chemical Reactions Analysis
Types of Reactions
Sch 3731 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of different oxidation products.
Reduction: Reduction reactions can modify the epoxy groups, altering the compound’s properties.
Substitution: Substitution reactions can occur at the epoxy groups, leading to the formation of new derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride are often used.
Substitution: Substitution reactions typically involve nucleophiles like amines or thiols.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of epoxides, while reduction can result in the formation of alcohols.
Scientific Research Applications
Sch 3731 has a wide range of scientific research applications, including:
Chemistry: Used as a resin in various chemical reactions and formulations.
Biology: Employed in the preparation of biological samples for electron microscopy.
Medicine: Investigated for its potential use in drug delivery systems.
Industry: Utilized in the production of coatings, adhesives, and composites.
Mechanism of Action
The mechanism by which Sch 3731 exerts its effects involves the interaction of its epoxy groups with various molecular targets. These interactions can lead to the formation of cross-linked networks, which provide the compound with its unique mechanical properties .
Comparison with Similar Compounds
Similar Compounds
Diglycidyl Ether of Bisphenol A: A similar epoxy resin with comparable properties.
Bisphenol F Epoxy Resin: Another epoxy resin with slightly different mechanical properties.
Uniqueness
Sch 3731 is unique due to its specific formulation and the resulting mechanical properties. Its ability to form semiflexible products at room temperature sets it apart from other epoxy resins .
Properties
CAS No. |
96770-21-7 |
---|---|
Molecular Formula |
C18H30N2O4 |
Molecular Weight |
338.4 g/mol |
IUPAC Name |
ethyl 3-(5-ethyl-7,11-dimethyl-8,10-dioxo-1,9-diazaspiro[5.5]undecan-1-yl)propanoate |
InChI |
InChI=1S/C18H30N2O4/c1-5-14-8-7-10-20(11-9-15(21)24-6-2)18(14)12(3)16(22)19-17(23)13(18)4/h12-14H,5-11H2,1-4H3,(H,19,22,23) |
InChI Key |
DSFRTJPGKUHQNP-UHFFFAOYSA-N |
Canonical SMILES |
CCC1CCCN(C12C(C(=O)NC(=O)C2C)C)CCC(=O)OCC |
Origin of Product |
United States |
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